1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a piperidine ring, a tetrahydroquinoline moiety, and a dimethylsulfamoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the tetrahydroquinoline group, and the attachment of the dimethylsulfamoyl group. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group and the tetrahydroquinoline moiety play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include those with piperidine or tetrahydroquinoline structures, such as:
1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE: Unique due to its combination of functional groups.
Oxamniquine: Contains a tetrahydroquinoline moiety and is used as an anthelmintic drug.
1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate: Another compound with a dimethylsulfamoyl group.
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3S/c1-22(2)28(26,27)24-15-6-10-18(16-24)20(25)21-12-7-14-23-13-5-9-17-8-3-4-11-19(17)23/h3-4,8,11,18H,5-7,9-10,12-16H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRFKBVVKRIUTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.